Gatifloxacin-d4
Overview
Description
Gatifloxacin-d4 is a deuterium-labeled derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to trace the metabolic pathways and pharmacokinetics of Gatifloxacin without altering its chemical properties significantly .
Biochemical Analysis
Biochemical Properties
Gatifloxacin-d4, like its parent compound Gatifloxacin, interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes, which are crucial for bacterial DNA replication, transcription, repair, and recombination .
Cellular Effects
This compound, through its inhibition of DNA gyrase and topoisomerase IV, impacts various types of cells and cellular processes . It influences cell function by disrupting bacterial DNA processes, thereby inhibiting bacterial growth .
Molecular Mechanism
The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .
Dosage Effects in Animal Models
Gatifloxacin has been used in clinical trials, showing effectiveness in treating acute respiratory infections
Metabolic Pathways
This compound is likely to follow similar metabolic pathways as Gatifloxacin, which undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as metabolites .
Transport and Distribution
Gatifloxacin, the parent compound of this compound, has a large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine . Similar transport and distribution can be expected for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin-d4 involves the incorporation of deuterium into the Gatifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Gatifloxacin-d4, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Gatifloxacin-d4 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The deuterium label helps in tracing the metabolic pathways and understanding the pharmacokinetics of Gatifloxacin in biological systems.
Drug Interaction Studies: It is used to study interactions with other drugs and to evaluate the impact on metabolic enzymes.
Analytical Chemistry: this compound serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Gatifloxacin.
Biomedical Research: It is used in studies related to bacterial resistance and the development of new antibiotics.
Mechanism of Action
Gatifloxacin-d4, like Gatifloxacin, exerts its antibacterial effects by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its broad-spectrum activity against respiratory pathogens.
Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.
Uniqueness of Gatifloxacin-d4: this compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for scientific research without altering the pharmacological properties of the parent compound. This makes it particularly useful for detailed pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOMFCQGDBHNK-CNVQUGECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721474 | |
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190043-25-4 | |
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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